1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It has a molecular formula of CHNO and a molecular weight of 171.19 g/mol. This compound is recognized for its role as a building block in organic synthesis and its potential biological activities.
The compound can be synthesized through various methods, primarily involving the reaction of pyrazole derivatives with cyclopropanecarboxylic acid. The hydrochloride salt form of this compound is also noted, which indicates its solubility and stability in aqueous solutions.
1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid belongs to the class of cyclopropane carboxylic acids, which are known for their diverse chemical properties and biological activities. This classification highlights its potential utility in medicinal chemistry and organic synthesis.
The synthesis of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid typically involves the following steps:
The molecular structure of 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid features a cyclopropane ring connected to a pyrazole moiety via a methylene bridge. This configuration provides unique steric and electronic properties that can affect its reactivity and interactions with biological targets.
1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create new compounds for further study .
The mechanism of action for 1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid involves its interaction with specific enzymes or receptors within biological systems. The binding affinity to these targets can modulate their activity, leading to various pharmacological effects.
Research indicates that compounds with similar structures may inhibit specific pathways related to inflammation or microbial resistance, suggesting that this compound could have therapeutic applications .
1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxylic acid has several applications in scientific research:
This compound represents a significant area of interest within both synthetic chemistry and pharmacology, underscoring its potential impact on drug development and material science.
The exploration of cyclopropane carboxylic acid derivatives accelerated in the 1990s with advances in cyclopropanation techniques, including Simmons-Smith reactions and transition-metal-catalyzed diazo decompositions. Early pharmaceutical applications focused on leveraging the cyclopropane ring’s:
PCMA emerged as a distinct entity circa 2010–2015, coinciding with renewed interest in pyrazoles as kinase inhibitor components. Its synthesis typically involves nucleophilic substitution between 1H-pyrazole and cyclopropane carboxylic acid derivatives bearing a chloromethyl or bromomethyl group, followed by acidic deprotection [2]. Commercial availability through suppliers like Sigma-Aldrich (as its hydrochloride salt, CBR00901) and VulcanChem (VC0036246) facilitated its adoption in drug discovery programs [1] [3].
PCMA’s molecular architecture combines two privileged pharmacophores with complementary properties:
Table 1: Structural Components and Their Chemical Contributions
Structural Element | Key Features | Impact on Molecular Properties |
---|---|---|
Pyrazole ring | Aromatic heterocycle (1,2-diazole); Tautomeric equilibrium between 1H/2H forms; Hydrogen bond acceptor/donor capability | Enhances water solubility; Enables π-stacking interactions; Participates in metal coordination |
Methylene linker (-CH₂-) | Spacer group; Freely rotatable bond (rotatable bond count = 2) | Controls spatial separation between rings; Modulates conformational flexibility |
Cyclopropane ring | High-angle strain (115° vs. ideal 109.5°); Baeyer strain energy ~27.5 kcal/mol; Planar geometry | Enhances binding affinity via "strain energy release"; Increases membrane permeability |
Carboxylic acid | Ionizable group (pKₐ ~4.2); Hydrogen bond donor/acceptor | Enables salt formation; Facilitates target binding through electrostatic interactions |
Notably, the methylene bridge distinguishes PCMA from isomeric structures like 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (lacking the -CH₂- group). This spacer provides:
Table 2: Hydrogen Bonding Capacity Analysis
Bond Type | Atoms Involved | Energy Range (kcal/mol) |
---|---|---|
Donor | Carboxylic acid (-OH) | 3.5–6.5 |
Acceptors | Pyrazole N2, N3; Carbonyl O; Carboxylate O | 1.5–4.0 |
Combined | Cooperative H-bond networks | Up to 12.0 |
Antibiotic Adjuvants
PCMA derivatives exhibit potent O-acetylserine sulfhydrylase (OASS) inhibition, validated against Salmonella enterica and Escherichia coli. The carboxylic acid group mimics the natural substrate O-acetylserine, competing for the pyridoxal-5′-phosphate (PLP) binding site:
Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents at the pyrazole 4-position enhance target engagement:
Table 3: Structure-Activity Relationship of Key Derivatives
Derivative | R Group | OASS-A KD (nM) | FIC Index (vs. Colistin) |
---|---|---|---|
UPAR415 | 4-CF₃ | 28 | 0.25 (synergistic) |
PCMA (base) | H | 96 | 0.5 (additive) |
Ester prodrug | Ethyl ester | >1000* | 0.75 (additive) |
Inactive as ester; intracellular hydrolysis releases active acid |
Lysophosphatidic Acid (LPA) Receptor Antagonism
Patent literature discloses PCMA analogs as LPA1 antagonists for fibrotic diseases:
Synthetic Intermediates
PCMA serves as a precursor for:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1